molecular formula C12H14N2S B2920863 N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine CAS No. 1436331-73-5

N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine

Cat. No. B2920863
CAS RN: 1436331-73-5
M. Wt: 218.32
InChI Key: GZOGLLSQNZEOPZ-UHFFFAOYSA-N
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Description

N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine, also known as MPTP, is a synthetic compound that has been widely used in scientific research for its ability to selectively destroy dopaminergic neurons in the brain. This unique property has made MPTP an important tool in the study of Parkinson's disease and other neurological disorders.

Scientific Research Applications

Catalysis and CO2 Utilization

Thiazolium carbene-based catalysts, derived from vitamin B1 and related to thiazole compounds, have been shown to effectively catalyze the N-formylation and N-methylation of amines using CO2 as the carbon source. This process operates under ambient conditions and uses polymethylhydrosiloxane (PMHS) as a reducing agent, indicating a sustainable approach for synthesizing pharmaceuticals and natural products (Das et al., 2016).

Molecular Structure and Tautomerism

Studies on compounds like N‐(Pyridin‐2‐yl)thiazol‐2‐amine reveal the existence of dynamic tautomerism and divalent N(I) character within similar molecular structures. Such compounds exhibit competitive isomeric structures and electron donating properties, which are crucial for understanding their reactivity and potential applications in drug design and other areas of chemistry (Bhatia et al., 2013).

Synthesis and Functionalization of Amines

The development of methods for the synthesis and functionalization of N-Methyl- and N-alkylamines is significant due to their extensive use in life science molecules. Nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts have been utilized for expedient reductive amination processes, highlighting the importance of thiazole derivatives in facilitating these reactions (Senthamarai et al., 2018).

Antimicrobial and Antiproliferative Properties

Thiazole compounds, including those with pyrazole derivatives, have been synthesized and evaluated for their antitumor, antifungal, and antibacterial properties. Such compounds, through structural and bioactivity studies, provide insights into pharmacophore sites beneficial for developing therapeutic agents (Titi et al., 2020).

properties

IUPAC Name

N-[(2-methyl-1,3-thiazol-4-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S/c1-4-6-8-14(7-5-2)9-12-10-15-11(3)13-12/h2,10H,7-9H2,1,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOGLLSQNZEOPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN(CC#C)CC1=CSC(=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine

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